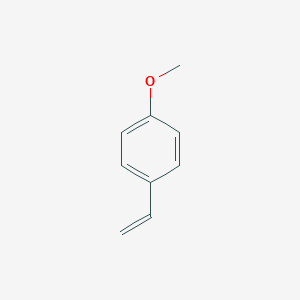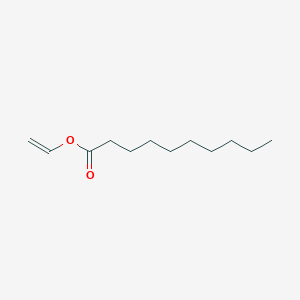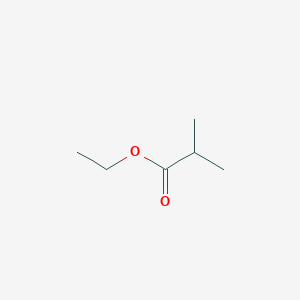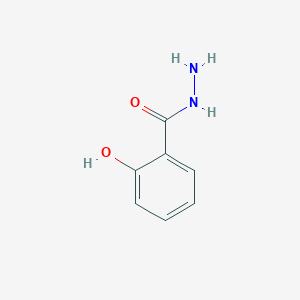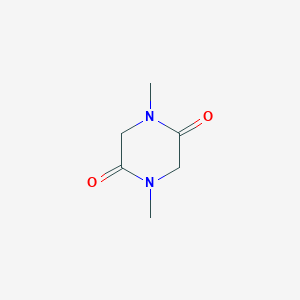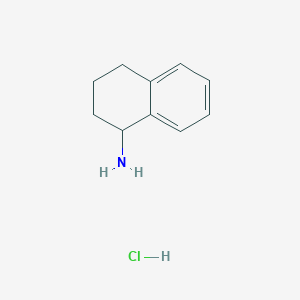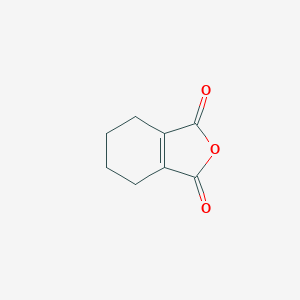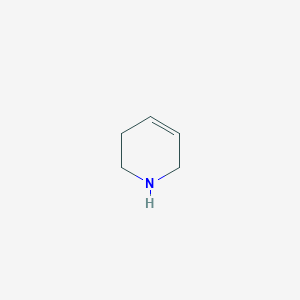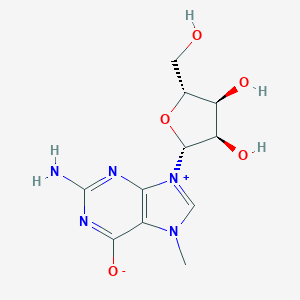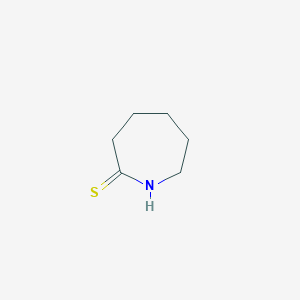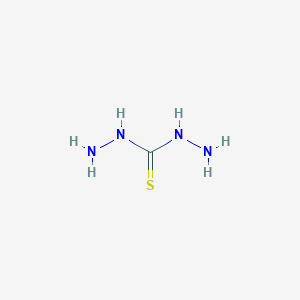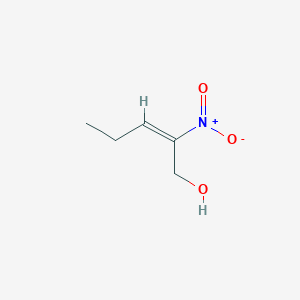
(E)-2-Nitro-2-penten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Nitro-2-penten-1-ol is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has been extensively studied due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of (E)-2-Nitro-2-penten-1-ol is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It has also been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
Biochemical And Physiological Effects
(E)-2-Nitro-2-penten-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, (E)-2-Nitro-2-penten-1-ol has been shown to have potential anticancer properties, although further research is needed in this area.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-2-Nitro-2-penten-1-ol in lab experiments is its high yield and purity. It is also a chiral molecule, which makes it useful in the synthesis of other chiral compounds. However, (E)-2-Nitro-2-penten-1-ol can be difficult to handle due to its sensitivity to air and light. It also has a relatively short shelf life, which can limit its use in long-term experiments.
Future Directions
There are many potential future directions for the study of (E)-2-Nitro-2-penten-1-ol. One area of interest is its potential use in the development of new drugs and therapeutic agents. It may also be useful in the synthesis of other chiral compounds. Furthermore, (E)-2-Nitro-2-penten-1-ol has been shown to have potential anticancer properties, and further research in this area may lead to the development of new cancer treatments. Overall, (E)-2-Nitro-2-penten-1-ol is a promising compound with many potential applications in scientific research.
Synthesis Methods
(E)-2-Nitro-2-penten-1-ol can be synthesized through a variety of methods. One common method is the reaction of pentenal with nitric acid and sulfuric acid. Another method involves the reaction of nitromethane with 3-pentanone in the presence of a base. These methods result in the formation of (E)-2-Nitro-2-penten-1-ol with high yield and purity.
Scientific Research Applications
(E)-2-Nitro-2-penten-1-ol has been widely used in scientific research due to its unique chemical properties. It has been used as a chiral building block in the synthesis of various compounds. It has also been used as a reagent in organic synthesis reactions. Furthermore, (E)-2-Nitro-2-penten-1-ol has been studied for its potential use in the development of new drugs and therapeutic agents.
properties
CAS RN |
138668-18-5 |
|---|---|
Product Name |
(E)-2-Nitro-2-penten-1-ol |
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(E)-2-nitropent-2-en-1-ol |
InChI |
InChI=1S/C5H9NO3/c1-2-3-5(4-7)6(8)9/h3,7H,2,4H2,1H3/b5-3+ |
InChI Key |
TXPLCKZGFUEFGF-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C(\CO)/[N+](=O)[O-] |
SMILES |
CCC=C(CO)[N+](=O)[O-] |
Canonical SMILES |
CCC=C(CO)[N+](=O)[O-] |
synonyms |
(E)-2-Nitro-2-penten-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



